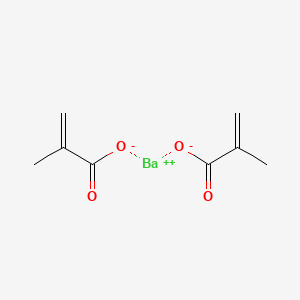

barium(2+);2-methylprop-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Barium(2+);2-methylprop-2-enoate is a chemical compound that consists of a barium ion (Ba^2+) and the anion derived from 2-methylprop-2-enoic acid. This compound is part of the broader class of acrylates, which are known for their diverse applications in various fields such as polymer chemistry, coatings, and adhesives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of barium(2+);2-methylprop-2-enoate typically involves the reaction of barium hydroxide with 2-methylprop-2-enoic acid. The reaction can be represented as follows:

Ba(OH)2+2CH2C(CH3)COOH→Ba(CH2C(CH3)COO2+2H2O

This reaction is usually carried out in an aqueous medium at room temperature. The product is then isolated by filtration and dried under reduced pressure.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous stirred-tank reactors (CSTRs) to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants and minimize by-products. The final product is typically purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Barium(2+);2-methylprop-2-enoate can undergo various types of chemical reactions, including:

Polymerization: The compound can polymerize to form poly(2-methylprop-2-enoate) in the presence of initiators such as benzoyl peroxide or azobisisobutyronitrile.

Substitution: The barium ion can be replaced by other metal ions through ion-exchange reactions.

Complexation: The compound can form complexes with various ligands, altering its chemical properties.

Common Reagents and Conditions

Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile, typically at temperatures ranging from 50 to 80°C.

Substitution: Metal salts such as sodium chloride or potassium nitrate in aqueous solutions.

Complexation: Ligands such as ethylenediaminetetraacetic acid (EDTA) in neutral or slightly acidic conditions.

Major Products

Polymerization: Poly(2-methylprop-2-enoate)

Substitution: Barium salts of the substituting anion

Complexation: Barium-ligand complexes

Scientific Research Applications

Barium(2+);2-methylprop-2-enoate has several scientific research applications:

Polymer Chemistry: Used as a monomer in the synthesis of various polymers with applications in coatings, adhesives, and sealants.

Biomedical Engineering: Investigated for use in drug delivery systems and tissue engineering due to its biocompatibility.

Material Science: Utilized in the development of advanced materials with specific mechanical and thermal properties.

Environmental Science: Studied for its potential in water treatment and pollution control.

Mechanism of Action

The mechanism of action of barium(2+);2-methylprop-2-enoate largely depends on its application. In polymerization, the compound undergoes free-radical polymerization, where the double bond in the 2-methylprop-2-enoate group reacts with initiators to form long polymer chains. In biomedical applications, the compound’s biocompatibility and ability to form hydrogels make it suitable for drug delivery and tissue engineering.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-methylprop-2-enoate: Similar in structure but contains a methyl group instead of a barium ion.

2-ethylbutyl 2-methylprop-2-enoate: Another ester of 2-methylprop-2-enoic acid with different alkyl groups.

Uniqueness

Barium(2+);2-methylprop-2-enoate is unique due to the presence of the barium ion, which imparts distinct chemical and physical properties compared to other esters of 2-methylprop-2-enoic acid. This uniqueness makes it valuable in specific applications where the barium ion’s properties are advantageous, such as in certain polymerization processes and material science applications.

Properties

Molecular Formula |

C8H10BaO4 |

|---|---|

Molecular Weight |

307.49 g/mol |

IUPAC Name |

barium(2+);2-methylprop-2-enoate |

InChI |

InChI=1S/2C4H6O2.Ba/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 |

InChI Key |

DIPCOVJHNPLQRI-UHFFFAOYSA-L |

Canonical SMILES |

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Ba+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

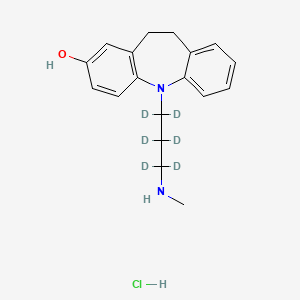

![Disodium [2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato][4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxy-1-naphthalenesulfonato] chromate](/img/structure/B13810355.png)

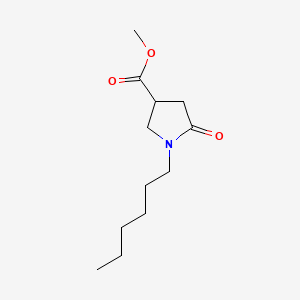

![Estere dell'ossazepam con indometacina [Italian]](/img/structure/B13810377.png)

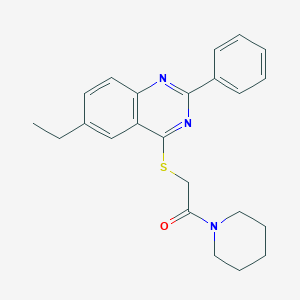

![tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13810386.png)

![1,3-Diallyl-2-[2-(1-methoxy-2-phenyl-1H-indol-3-yl)vinyl]-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate](/img/structure/B13810397.png)